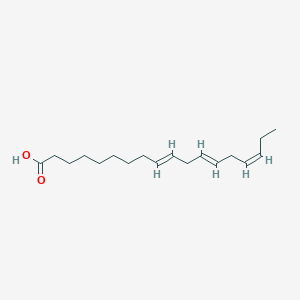

9E,12E,15Z-octadecatrienoic acid

Description

Structure

3D Structure

Properties

CAS No. |

21661-11-0 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(9E,12E,15Z)-octadeca-9,12,15-trienoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6+,10-9+ |

InChI Key |

DTOSIQBPPRVQHS-YSFKBSJESA-N |

Isomeric SMILES |

CC/C=C\C/C=C/C/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Structural Characterization and Isomerism of 9e,12e,15z Octadecatrienoic Acid

Identification and Differentiation from Other Octadecatrienoic Acid Isomers

The identification of 9E,12E,15Z-octadecatrienoic acid hinges on elucidating the precise location and configuration of its three double bonds. This is accomplished through various analytical techniques that can distinguish it from other octadecatrienoic acid isomers that share the same chemical formula (C₁₈H₃₀O₂) but differ in their structural arrangement.

Geometrical and Positional Isomerism of Octadecatrienoic Acids

Octadecatrienoic acids, with their 18-carbon backbone and three double bonds, exhibit both positional and geometrical isomerism. wikipedia.org

Positional Isomerism: This refers to the different possible locations of the three double bonds along the carbon chain. For instance, the double bonds could be at carbons 5, 9, and 12, or 6, 9, and 12, among other combinations. wikipedia.org

Geometrical Isomerism: This arises from the spatial orientation of the hydrogen atoms attached to the carbons of the double bonds. Each double bond can exist in either a cis ('Z') or trans ('E') configuration. libretexts.org In a cis configuration, the hydrogen atoms are on the same side of the carbon chain, creating a kink. In a trans configuration, they are on opposite sides, resulting in a more linear structure. fiveable.me With three double bonds, a multitude of geometrical isomers are possible for each positional isomer (e.g., ZZZ, ZZE, ZEZ, EZZ, ZEE, EZE, EEZ, EEE).

The specific isomer, this compound, has its double bonds located at the 9th, 12th, and 15th carbon atoms (counting from the carboxyl group). The geometry of these bonds is trans at the 9th and 12th positions and cis at the 15th position. ebi.ac.uk

The differentiation of these various isomers is a significant analytical challenge. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), particularly silver ion HPLC (Ag-HPLC), are employed. nih.govepa.gov The separation on a silver ion column is based on the number and geometry of the double bonds; trans isomers generally elute before their corresponding cis isomers. nih.gov Comprehensive two-dimensional gas chromatography (GCxGC) also provides enhanced separation of complex mixtures of fatty acid isomers. epa.gov

Relationship to Alpha-Linolenic Acid (9Z,12Z,15Z-Octadecatrienoic Acid) and Other C18:3 Variants

The most well-known isomer of octadecatrienoic acid is alpha-linolenic acid (ALA), which has the structure 9Z,12Z,15Z-octadecatrienoic acid. wikipedia.orgnih.gov It is an essential omega-3 fatty acid found in many plant oils. wikipedia.org this compound is a geometric isomer of ALA, meaning they share the same positions for their double bonds (9, 12, and 15) but differ in their spatial arrangement. ebi.ac.uknih.gov Specifically, the double bonds at positions 9 and 12 in this compound are in the trans configuration, whereas in ALA, all three double bonds are cis. ebi.ac.ukwikipedia.org

This difference in geometry leads to distinct physical properties. The cis bonds in ALA introduce significant bends in the fatty acid chain, while the trans bonds in this compound result in a more linear and rigid structure. These structural differences can affect the melting point, solubility, and how these molecules are incorporated into biological membranes.

Beyond ALA, there exists a wide array of other C18:3 octadecatrienoic acid variants, each with unique positions and/or geometries of their double bonds. Some notable examples are listed in the table below.

| Common Name | Systematic Name | Natural Source (Example) |

|---|---|---|

| γ-Linolenic Acid (GLA) | 6Z,9Z,12Z-Octadecatrienoic Acid | Evening primrose (Oenothera biennis) |

| Pinolenic Acid | 5Z,9Z,12Z-Octadecatrienoic Acid | Pine seeds (Pinus species) |

| Columbinic Acid | 5E,9Z,12Z-Octadecatrienoic Acid | Thalictrum seed oils |

| α-Eleostearic Acid | 9Z,11E,13E-Octadecatrienoic Acid | Tung oil (Vernicia fordii) |

| β-Eleostearic Acid | 9E,11E,13E-Octadecatrienoic Acid | Tung oil (Vernicia fordii) |

| Punicic Acid | 9Z,11E,13Z-Octadecatrienoic Acid | Pomegranate (Punica granatum) seed oil |

| Jacaric Acid | 8Z,10E,12Z-Octadecatrienoic Acid | Blue jacaranda (Jacaranda mimosifolia) |

| α-Calendic Acid | 8E,10E,12Z-Octadecatrienoic Acid | Pot marigold (Calendula officinalis) |

| β-Calendic Acid | 8E,10E,12E-Octadecatrienoic Acid | Pot marigold (Calendula officinalis) |

| Catalpic Acid | 9E,11E,13Z-Octadecatrienoic Acid | Catalpa species |

Data sourced from: wikipedia.org

Proposed Nomenclature Systems for Oxygenated Octadecanoids

While this compound is not an oxygenated compound, the nomenclature systems developed for its oxygenated derivatives, known as octadecanoids, are relevant to the broader classification of C18 fatty acids. The term octadecanoid refers to the oxygenated products of 18-carbon fatty acids.

There has been a push to standardize the nomenclature for octadecanoids to avoid ambiguity. journals.co.za Two primary systems are used for naming fatty acids and their derivatives:

Delta (Δ) System: This system numbers the carbon atoms starting from the carboxyl group (C1). fiveable.melibretexts.org The position of each double bond is indicated by the Δ symbol followed by the number of the first carbon in the double bond. fiveable.me For example, alpha-linolenic acid is denoted as Δ⁹,¹²,¹⁵. libretexts.org The cis/trans configuration is specified with a 'c' or 't' or more formally with 'Z' or 'E'.

Omega (ω) or n- System: This system numbers the carbons from the methyl end (the carbon furthest from the carboxyl group). fiveable.melibretexts.org It is particularly useful in nutritional science as it quickly identifies the fatty acid family (e.g., omega-3, omega-6). fiveable.meokstate.edu The notation specifies the position of the first double bond from the methyl end. researchgate.net Alpha-linolenic acid is an omega-3 (or n-3) fatty acid because its first double bond (at C15) is the third carbon from the methyl end (C18). wikipedia.org

For oxygenated octadecanoids, which are metabolites of compounds like this compound, a more detailed nomenclature has been proposed. This system builds upon the fatty acid nomenclature by indicating the position and type of oxygen-containing functional groups (e.g., hydroperoxy, hydroxy, keto, epoxy).

Molecular and Cellular Mechanisms of Action of 9e,12e,15z Octadecatrienoic Acid and Associated Oxylipins

Ligand-Receptor Interactions and Signal Transduction Pathways

Punicic acid (9E,12E,15Z-octadecatrienoic acid) and its derivatives have been shown to interact with and activate peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of lipid and glucose metabolism. nih.govnih.gov Specifically, punicic acid has been identified as a dual agonist for PPARα and PPARγ. nih.govbohrium.com Studies using 3T3-L1 pre-adipocytes demonstrated that punicic acid causes a dose-dependent increase in both PPARα and PPARγ reporter activity. nih.govbohrium.com While it binds weakly to the ligand-binding domain of human PPARγ, its ability to robustly activate this receptor is evident. nih.govbohrium.com

The activation of PPARα by punicic acid and its related oxylipins, such as 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), leads to the increased expression of PPARα target genes. nih.govresearchgate.net In murine primary hepatocytes, 9-oxo-OTA, a derivative of α-linolenic acid found in tomatoes, was shown to activate PPARα and induce the mRNA expression of its target genes. nih.govresearchgate.net This activation was confirmed to be PPARα-dependent, as these effects were absent in PPARα-knockout hepatocytes. nih.govresearchgate.net The upregulation of these target genes enhances fatty acid oxidation and reduces fat storage. nih.govresearchgate.net

In animal models, dietary punicic acid has been found to upregulate PPARα and PPARγ-responsive genes in tissues critical for glucose homeostasis, such as skeletal muscle and adipose tissue. nih.govbohrium.com In mice fed a high-fat diet, pomegranate seed oil nanoemulsions rich in punicic acid increased the expression of genes related to lipid metabolism, including PPARα, PPARβ, and PPARγ. nih.gov This modulation of PPAR-responsive genes contributes to improved glucose tolerance and suppression of obesity-related inflammation. nih.govbohrium.com

Table 1: Effects of Punicic Acid on PPAR Activation and Gene Expression

| Model System | Compound | Key Findings | Citations |

|---|---|---|---|

| 3T3-L1 pre-adipocytes | Punicic Acid | Dose-dependent increase in PPARα and PPARγ reporter activity. | nih.govbohrium.com |

| Murine primary hepatocytes | 9-oxo-OTA | Activated PPARα and induced mRNA expression of PPARα target genes. | nih.govresearchgate.net |

| PPARα-knockout hepatocytes | 9-oxo-OTA | Effects of 9-oxo-OTA were not observed. | nih.govresearchgate.net |

| Genetically obese db/db mice | Punicic Acid | Upregulated PPARα- and γ-responsive genes in skeletal muscle and adipose tissue. | nih.govbohrium.com |

| Mice on high-fat diet | Punicic Acid (in PSO nanoemulsion) | Increased expression of PPAR-α, PPAR-β, and PPAR-γ genes in the liver. | nih.gov |

The activation of PPARα by this compound and its metabolites directly influences cellular lipid homeostasis by promoting the uptake and beta-oxidation of fatty acids. nih.govresearchgate.net In murine primary hepatocytes, the PPARα agonist 9-oxo-OTA was shown to promote fatty acid uptake. nih.govresearchgate.net This leads to a subsequent increase in the secretion of β-hydroxybutyrate, an endogenous ketone body, indicating enhanced fatty acid oxidation. nih.govresearchgate.net

In vivo studies support these findings. Dietary supplementation with punicic acid has been shown to modulate lipid metabolism. nih.gov For instance, in rats, punicic acid is converted to conjugated linoleic acid (CLA) and is primarily found in the liver, heart, and adipose tissue, where it can influence lipid metabolic processes. nih.gov The main biological mechanism attributed to punicic acid involves the regulation of enzymes involved in lipid metabolism through the modulation of PPARs. nih.gov It has been proposed that punicic acid is metabolized through saturation to form the CLA isomer 9Z, 11E, which then undergoes beta-oxidation. mdpi.com

The impact on lipid metabolism is also evident in the reduction of fat accumulation. nih.govresearchgate.net By enhancing fatty acid oxidation, PPARα activation helps to decrease fat storage. nih.govresearchgate.net This contributes to the observed effects of punicic acid in reducing adipose tissue weight in animal models. nih.gov

Role in Modulating Cellular Stress Responses and Defense Mechanisms (e.g., in Plants)

While the primary focus of the provided information is on mammalian and fungal systems, the biosynthesis of punicic acid begins within the plant's plastid. nih.gov The initial steps involve the de novo synthesis of fatty acids like palmitic, stearic, and oleic acids. nih.gov These are then conjugated to phosphatidylcholine and undergo desaturation and conjugation to form punicic acid. nih.gov This pathway is part of the broader "octadecanoid pathway," which produces the phytohormone jasmonic acid, a key regulator of plant defense responses against herbivores and pathogens. nih.gov The production of oxylipins, including derivatives of octadecatrienoic acids, is a fundamental component of the plant's response to cellular stress. nih.gov

Immunomodulatory Activities at the Cellular and Pre-clinical Model Level

Punicic acid demonstrates significant immunomodulatory activities. mdpi.comresearchgate.net It has been shown to suppress the expression of inflammatory genes by inhibiting pathways like NF-κB and activating PPARα and PPARγ. mdpi.com This dual action helps regulate immune and inflammatory responses by altering the production of cytokines and the function of immune cells. mdpi.com

In vitro studies using RAW264.7 macrophage cells have been used to assess the immunomodulatory activity of punicic acid. researchgate.net In preclinical models of inflammatory bowel disease (IBD), dietary punicic acid was found to ameliorate intestinal inflammation. nih.gov It achieved this by up-regulating Foxp3 expression in regulatory T-cells (Tregs) and suppressing the pro-inflammatory cytokine TNF-α. nih.gov The anti-inflammatory effects were dependent on functional PPARγ and PPARδ, with macrophage-specific deletion of PPARγ completely abrogating the protective effect. nih.gov

Furthermore, punicic acid has been shown to maintain or increase the levels of CD4+ and CD8+ T lymphocytes, which are crucial for immune function. google.com This suggests a role in enhancing the immune response and potentially improving resistance to viral infections. google.com The immunomodulatory properties of punicic acid are also linked to its ability to reduce inflammation by decreasing the expression of inflammatory cytokines like TNF-α and IL-6. nih.gov

Table 2: Immunomodulatory Effects of Punicic Acid

| Model/System | Effect | Mechanism | Citations |

|---|---|---|---|

| RAW264.7 macrophages | Assessed for immunomodulatory activity. | In vitro assessment. | researchgate.net |

| Murine IBD model | Ameliorated intestinal inflammation. | Upregulated Treg Foxp3, suppressed TNF-α via PPARγ/δ. | nih.gov |

| Animal models | Maintained/increased CD4+ & CD8+ T-lymphocyte levels. | Enhanced immune function. | google.com |

| Diabetic albino rats | Reduced inflammation. | Decreased expression of TNF-α and IL-6. | nih.gov |

Interactions with Cell Membranes and Influence on Membrane Fluidity

As a polyunsaturated fatty acid, this compound can be incorporated into cell membranes, thereby influencing their structure and fluidity. Omega-5 fatty acids, such as punicic acid, have been found to stabilize cell membranes, which helps to protect the cells. tahiro.com The composition of fatty acids within brain cell membranes is known to change with age, with a decrease in polyunsaturated fatty acids like docosahexaenoic acid (DHA) and arachidonic acid (AA). nih.gov While direct studies on the effect of punicic acid on membrane fluidity are not detailed in the provided results, its incorporation into plasma and red blood cell membranes has been observed. mdpi.com In humans, after consumption of Trichosanthes kirilowii seed kernels rich in punicic acid, the amount of punicic acid in plasma and red blood cell membranes increased, along with its metabolite, conjugated linoleic acid. mdpi.com This incorporation would invariably alter the biophysical properties of the cell membrane.

Functional Roles in Fungal Physiology and Development (e.g., Sexual Development Regulation, Mycotoxin Production)

Punicic acid and pomegranate seed oil (PGO), which is rich in punicic acid, have demonstrated significant effects on fungal physiology, particularly in the inhibition of mycotoxin production. nih.govresearchgate.net Application of PGO to fungal media has been shown to reduce the secretion of aflatoxins by up to 63% and zearalenone (B1683625) by up to 78.5%. nih.govresearchgate.net

The proposed mechanism for this inhibition involves the impact on fungal metabolism related to mycotoxin formation. researchgate.net It is suggested that oxidizing agents can induce the biosynthesis of aflatoxins, and the antioxidant properties of compounds within PGO, including punicic acid, may counteract this. nih.gov Phytochemicals in plants are known to regulate gene expression in toxigenic fungi, and it is plausible that punicic acid and other bioactive components of PGO suppress the genes involved in the aflatoxin biosynthetic pathway. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Research on 9e,12e,15z Octadecatrienoic Acid

High-Resolution Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating complex mixtures of fatty acids. The choice of chromatographic technique and, more specifically, the column chemistry, is critical for resolving isomers like 9E,12E,15Z-octadecatrienoic acid from other octadecatrienoic acid variants.

Gas Chromatography (GC) with Specialized Capillary Columns (e.g., SLB-IL111)

Gas chromatography, particularly when coupled with highly polar ionic liquid capillary columns, offers exceptional resolution for fatty acid methyl esters (FAMEs). The SLB-IL111 column, a novel fused capillary GC column, has demonstrated superior separation capabilities for FAMEs compared to traditional cyanopropyl siloxane columns. nih.govresearchgate.net Its unique selectivity allows for the separation of cis and trans isomers that are often difficult to resolve. nih.gov

The SLB-IL111 column's high polarity, ranking over 100 on the GC column polarity scale, provides unique elution patterns, making it an excellent choice for separating polarizable analytes like those containing double bonds. sigmaaldrich.com Studies have shown that these ionic liquid-based columns can achieve baseline separation of geometric isomers of linoleic acid methyl ester. mdpi.com For instance, a 15 m long SLB-IL111 column has been successfully used for the rapid analysis of conjugated linoleic acid (CLA) isomers in milk fat, achieving separation in under 5 minutes. scielo.br This high-resolution separation is crucial for distinguishing this compound from other isomers with similar retention times on less polar columns.

Table 1: Characteristics of the SLB-IL111 Capillary GC Column

| Property | Value |

| Phase | Non-bonded; 1,5-Di(2,3-dimethylimidazolium)pentane bis(trifluoromethylsulfonyl)imide |

| Polarity | Extremely Polar (>100 on GC polarity scale) |

| Temperature Limits | 50 °C to 270 °C |

| Application | Separation of cis/trans fatty acid isomers |

This table summarizes the key features of the SLB-IL111 column, highlighting its suitability for complex fatty acid analysis. sigmaaldrich.com

Liquid Chromatography (LC), including UPLC and HPLC

Liquid chromatography, encompassing both high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), provides a powerful alternative and complementary approach to GC for fatty acid analysis. These techniques are particularly useful for analyzing free fatty acids without the need for derivatization to methyl esters.

Reverse-phase HPLC using a C18 column is a common method for separating fatty acids. For instance, a method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier can be employed for the analysis of octadecadienoic acid salts. sielc.com UPLC, with its use of smaller particle size columns (typically < 2 µm), offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC. researchgate.net A UPLC method utilizing an Acquity BEH C18 column has been developed for the analysis of small molecules, demonstrating the high sensitivity and rapid analysis times achievable with this technique. researchgate.net The enhanced resolution of UPLC is particularly beneficial for separating the complex mixtures of fatty acid isomers found in biological samples.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of fatty acids. When coupled with chromatographic separation, it provides a high degree of specificity and sensitivity.

Electron Ionization Mass Spectrometry (EIMS)

Electron ionization is a classic and widely used ionization technique in GC-MS. The fragmentation patterns generated by EIMS can provide valuable structural information about fatty acid methyl esters. The NIST WebBook provides a reference mass spectrum for (Z,Z,Z)-9,12,15-octadecatrienoic acid (α-linolenic acid), which can be used as a comparison for identifying related isomers. nist.gov However, for complex mixtures of isomers, the similarity in EIMS spectra can make definitive identification challenging without high-quality chromatographic separation.

Covalent Adduct Chemical Ionization Tandem Mass Spectrometry (CACI-MS/MS)

Covalent Adduct Chemical Ionization (CACI) tandem mass spectrometry is a powerful technique for unequivocally determining the double bond position in fatty acid methyl esters without prior derivatization. aocs.org In this method, a reagent gas, such as acetonitrile, forms covalent adducts with the double bonds of the FAMEs. aocs.orgnih.gov Subsequent tandem mass spectrometry (MS/MS) of these adducts yields predictable fragmentation patterns that are diagnostic of the double bond locations. aocs.org This technique is particularly advantageous as it uses standard GC conditions optimized for FAME analysis and provides definitive structural identification based on interpretable fragmentation. aocs.org CACI-MS/MS can distinguish between different positional and geometric isomers, which is crucial for the specific identification of this compound. aocs.org

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight (QTOF) mass spectrometry is a high-resolution mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.gov This hybrid instrument offers high sensitivity, high mass accuracy, and the ability to perform both full scan MS and tandem MS (MS/MS) experiments. researchgate.net QTOF-MS is increasingly used in lipidomics for the identification and quantification of a wide range of lipid species, including oxidized fatty acids. nih.gov

In the context of this compound analysis, LC-QTOF-MS allows for the accurate mass measurement of the precursor ion, which aids in confirming its elemental composition. Subsequent MS/MS experiments, using techniques like collision-induced dissociation, generate fragment ions that can provide structural information, although pinpointing the exact double bond positions and stereochemistry can still be challenging without specific methodologies like CACI. The high sensitivity and specificity of QTOF-MS make it a valuable tool for detecting and quantifying low-abundance fatty acid isomers in complex biological matrices. nih.govnih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Fatty Acid Analysis

| Technique | Ionization Method | Key Advantages for Isomer Analysis |

| EIMS | Electron Ionization | Provides characteristic fragmentation patterns for FAMEs. |

| CACI-MS/MS | Covalent Adduct Chemical Ionization | Allows for unequivocal determination of double bond positions. aocs.org |

| QTOF-MS | Electrospray Ionization (ESI) / APCI | High mass accuracy and sensitivity for both precursor and product ions. researchgate.net |

This table summarizes the primary benefits of different mass spectrometry techniques for the analysis of fatty acid isomers like this compound.

Ozone-Induced Dissociation Mass Spectrometry (OzID-MS/MS) for Double Bond Positional Analysis

Ozone-Induced Dissociation (OzID) has emerged as a powerful mass spectrometry-based technique for the unequivocal determination of carbon-carbon double bond positions within unsaturated lipids. nih.govresearchgate.net This method involves the reaction of mass-selected ions with ozone gas within the mass spectrometer. The subsequent fragmentation yields diagnostic product ions that pinpoint the location of unsaturation, a capability often lacking in conventional collision-induced dissociation (CID) methods. researchgate.net

Research Findings:

For conjugated fatty acids, such as this compound, OzID presents distinct advantages. Studies on conjugated linoleic acid methyl esters have revealed a significantly enhanced reactivity towards ozone compared to their non-conjugated counterparts, with reaction rates up to 200 times faster. nih.gov This heightened reactivity leads to the formation of characteristic radical cations and allows for the observation of OzID product ions with minimal to no reaction delay, facilitating techniques like neutral-loss scans on triple quadrupole instruments to selectively detect conjugated lipids in complex mixtures. nih.gov

The general mechanism of OzID involves the cleavage of the carbon-carbon double bond, leading to the formation of two primary fragment ions: a Criegee ion and an aldehyde or ketone. By analyzing the mass-to-charge ratio (m/z) of these fragments, the original position of the double bond can be precisely determined. For a conjugated system like that in this compound, the fragmentation pattern is expected to be more complex, potentially yielding a series of diagnostic ions that reflect the positions of the three conjugated double bonds.

| Analytical Platform | Key Findings for Conjugated/Related Fatty Acids | Potential Application for this compound |

| OzID-enabled linear ion-trap mass spectrometer | Enhanced reactivity (up to 200x faster) for conjugated linoleic acids compared to non-conjugated isomers. nih.gov | Rapid and selective fragmentation to determine the positions of the 9, 12, and 15 double bonds. |

| Triple quadrupole mass spectrometer with OzID | Feasibility of neutral-loss scans to selectively detect conjugated double bonds in complex lipid extracts. nih.gov | Targeted screening for this compound in biological samples. |

| LC-OzID-MS/MS (OzFAD workflow) | De novo identification and relative quantification of fatty acid isomers, including those in standard mixtures containing octadecatrienoic acids. biorxiv.org | Unambiguous identification and structural elucidation in complex lipidomes without the need for a specific analytical standard. |

| Ion mobility-enabled Q-TOF with MALDI-OzID | ~1000-fold enhancement in OzID product ion abundance, enabling imaging of lipid isomer distributions in tissues. nih.gov | Visualization of the spatial distribution of this compound within biological tissues. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, including fatty acids. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the chemical environment of each atom, allowing for the confirmation of the carbon chain length, the number and position of double bonds, and their stereochemistry (E or Z configuration).

Research Findings:

While specific ¹H and ¹³C NMR data for this compound are not available in the provided search results, data from closely related isomers can be used to predict the expected spectral features. For instance, the ¹H NMR spectrum of 9,12-octadecadienoic acid (Z,Z) shows characteristic signals for the olefinic protons and the bis-allylic protons, which are crucial for identifying the double bond positions. researchgate.net

In the case of this compound, the ¹H NMR spectrum would be expected to show distinct chemical shifts and coupling constants for the protons involved in the conjugated E,E,Z system. The coupling constants (J-values) between the olefinic protons are particularly informative for determining the E/Z geometry. Generally, a larger coupling constant (typically >12 Hz) is indicative of a trans (E) configuration, while a smaller coupling constant (typically <12 Hz) suggests a cis (Z) configuration.

Similarly, ¹³C NMR spectroscopy provides precise information on the carbon skeleton. The chemical shifts of the sp² hybridized carbons in the double bonds would be characteristic of the conjugated system and their specific E/E/Z configuration.

The analysis of a related compound, 13-hydroxy-9Z,11E,15E-octadecatrienoic acid, isolated from Cucurbita moschata, demonstrates the power of NMR in determining the stereostructure of complex fatty acids. researchgate.net In this study, ¹H-NMR and NOESY experiments were crucial in establishing the Z and E configurations of the double bonds. researchgate.net

| NMR Technique | Information Provided | Expected Application for this compound |

| ¹H NMR | Chemical shifts and coupling constants of protons. | Determination of the number and stereochemistry (E/Z) of the double bonds through analysis of olefinic proton signals and their coupling constants. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Confirmation of the carbon skeleton and the positions of the sp² carbons of the double bonds. |

| 2D NMR (e.g., COSY, HMBC, NOESY) | Correlation between protons and carbons. | Unambiguous assignment of all proton and carbon signals, and confirmation of the overall structure and stereochemistry. |

Targeted and Untargeted Lipidomics for Comprehensive Profiling of Octadecanoids

Lipidomics, the large-scale study of lipids, employs two main strategies: targeted and untargeted analysis. Both approaches are highly relevant for studying this compound and the broader class of octadecanoids, which are 18-carbon oxygenated fatty acids. nih.gov

Targeted Lipidomics:

This hypothesis-driven approach focuses on the quantification of a predefined set of known lipids. It offers high sensitivity, specificity, and quantitative accuracy. For this compound, a targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method could be developed to specifically measure its concentration in various biological matrices. This would involve optimizing the chromatographic separation to resolve it from other isomers and using specific precursor-product ion transitions for detection and quantification. A recent study developed a comprehensive targeted lipidomics method for 45 fatty acid metabolites produced by gut microbiota, including various octadecatrienoic acid derivatives, highlighting the feasibility of this approach. researchgate.net

Untargeted Lipidomics:

In contrast, untargeted lipidomics aims to comprehensively profile as many lipids as possible in a sample without a preconceived list. This discovery-oriented approach is ideal for identifying novel or unexpected lipid species and for obtaining a global view of lipid metabolism. An untargeted analysis of a biological system could reveal the presence of this compound and its metabolic products, providing insights into its biosynthetic pathways and biological functions. The OzFAD workflow is an example of an untargeted approach that can lead to the discovery and identification of novel fatty acid isomers. biorxiv.org

The study of octadecanoids is a rapidly emerging field, and both targeted and untargeted lipidomics are crucial for advancing our understanding. nih.gov A standardized nomenclature for octadecanoids has been proposed to facilitate data comparison across different studies. nih.govacs.org For example, a hydroxylated derivative of an octadecatrienoic acid would be named as X-HOTrE, where X is the position of the hydroxyl group. acs.org

| Lipidomics Approach | Description | Application to this compound Research |

| Targeted Lipidomics | Hypothesis-driven quantification of a predefined set of lipids using methods like LC-MS/MS with multiple reaction monitoring (MRM). | Accurate and precise quantification of this compound and its known metabolites in biological samples. |

| Untargeted Lipidomics | Comprehensive, discovery-oriented profiling of all detectable lipids in a sample. | Identification of this compound in complex mixtures, and discovery of its novel metabolites and associated metabolic pathways. |

Chemoenzymatic and Biotechnological Synthetic Approaches for Research

Regioselective and Stereoselective Enzymatic Transformations of Precursors (e.g., using Lipoxygenases)

Enzymatic transformations are central to producing specific fatty acid isomers due to their inherent regioselectivity and stereoselectivity—the ability to catalyze reactions at a specific position on a molecule and produce a specific three-dimensional structure. mdpi.com Lipoxygenases (LOXs) are a key class of enzymes in this field. These non-heme iron-containing dioxygenases catalyze the oxidation of polyunsaturated fatty acids (PUFAs) that have a (1Z,4Z)-pentadiene structure, turning them into fatty acid hydroperoxides. plos.orgnih.gov

The LOX family of enzymes is responsible for the regio- and stereo-specific addition of molecular oxygen to the 1,4-cis,cis-pentadiene segment of fatty acids like linoleic and α-linolenic acid. nih.gov This initial oxidation is a critical step in a branched enzymatic cascade that leads to a wide array of bioactive oxylipins. nih.gov For example, in plants, α-linolenic acid is converted by LOX, allene (B1206475) oxide synthase, and allene oxide cyclase into 12-oxo-phytodienoic acid, a precursor to the phytohormone jasmonic acid. nih.govoup.com

A prominent example of LOX application is the highly selective production of 9R-hydroxy-10E,12Z,15Z-octadecatrienoic acid (9R-HOTE). Researchers have successfully used a purified recombinant 9R-lipoxygenase (9R-LOX) from the cyanobacterium Nostoc sp. SAG 25.82 for this purpose. plos.orgresearchgate.net This enzyme demonstrates a high degree of stereo-selectivity, converting α-linolenic acid (ALA) into 9R-HOTE with high efficiency. plos.orgresearchgate.net The process was optimized for key reaction parameters to maximize yield and productivity, demonstrating the practical potential of this biotechnological approach. researchgate.net

Table 1: Optimized Production of 9R-HOTE using Recombinant 9R-LOX

| Parameter | Optimal Condition | Substrate | Productivity | Conversion Yield | Source |

|---|---|---|---|---|---|

| pH | 8.5 | 40 g/L ALA | 37.6 g/L/h | 94% | researchgate.net |

| Temperature | 15°C | ||||

| Co-solvent | 5% (v/v) Acetone | ||||

| Enzyme Concentration | 1 g/L | ||||

| Substrate Source | ALA in Perilla Seed Oil Hydrolyzate | 40 g/L | 34 g/L/h | 85% | plos.orgresearchgate.net |

This research highlights the highest reported productivity of a hydroxy fatty acid from both pure ALA and an ALA-rich vegetable oil using a LOX enzyme, underscoring the power of enzymatic methods for generating specific isomers for further study. plos.orgresearchgate.net

Chemical Derivatization Strategies for Specific Isomer Synthesis

While enzymatic methods offer high selectivity, chemical synthesis and derivatization remain vital for creating a broad range of isomers, including those not readily accessible through biocatalysis. These strategies allow for the production of specific geometric (cis/trans) and positional isomers of octadecatrienoic acid, which can serve as analytical standards or substrates for biological investigation.

One established chemical strategy involves the synthesis of octadecynoic acid positional isomers, which can then be selectively hydrogenated to yield the desired octadecenoic acid isomers. nih.gov A common method involves coupling a haloalkyl compound with a substituted acetylene (B1199291) using n-butyl lithium in a solvent like hexamethylphosphoramide. nih.gov The resulting acetylenic alcohol can undergo semi-hydrogenation to produce either the cis or trans double bond, providing precise control over the geometry of the final fatty acid. nih.gov This approach offers simpler reaction pathways and generally higher yields than many previously published methods. nih.gov

Another chemical strategy is the derivatization of existing fatty acids. For example, specific isomers of conjugated linoleic acid (CLA), an octadecadienoic acid, can be synthesized through the dehydration of ricinoleic acid (12-hydroxy-cis-Δ9-octadecenoic acid). upm.edu.my By optimizing reaction conditions such as temperature, time, and the amount of a catalyst like potassium hydroxide (B78521) (KOH), the production of the desired 9c,11t-CLA isomer can be maximized. upm.edu.my This demonstrates how a readily available hydroxy fatty acid can be chemically converted into a specific conjugated isomer.

Furthermore, chemical derivatization is essential for the analysis of fatty acid isomers. To improve detection in high-performance liquid chromatography (HPLC), fatty acids are often converted into derivatives with strong chromophoric groups. researchgate.net Reagents like 2-bromo-2-acetonaphthone are used to create naphthacyl esters, which enhance ultraviolet detectability, allowing for the separation and quantification of complex mixtures of isomers. researchgate.net While primarily an analytical technique, the underlying chemical synthesis produces specific derivatives essential for research.

Microbial Biotransformation and Recombinant Systems for Production (e.g., using Aspergillus nidulans diol synthase)

Microbial systems provide a versatile platform for producing novel fatty acid derivatives through either the biotransformation of precursor molecules or de novo synthesis using recombinant organisms. These whole-cell biocatalysts can perform complex, multi-step reactions that would be challenging to replicate through traditional chemistry.

Microbial biotransformation utilizes the natural enzymatic machinery of microorganisms to modify fatty acids into value-added products. For instance, species of Pseudomonas can convert oleic acid into various oxygenated derivatives. Pseudomonas sp. 42A2 catalyzes the bioconversion of oleic acid into (E)-10-hydroxy-8-octadecenoic acid and (E)-7,10-dihydroxy-8-octadecenoic acid. psu.edu Similarly, Pseudomonas aeruginosa PR3 converts oleic acid to 7,10-dihydroxy-8(E)-octadecenoic acid. usda.gov These processes demonstrate the ability of microbes to introduce hydroxyl groups at specific positions on the fatty acid chain.

Recombinant systems take this a step further by engineering host organisms, typically Escherichia coli, to express specific enzymes or entire metabolic pathways from other sources. This approach was used to produce bioactive hepoxilins and trioxilins by expressing 12-LOX or 11-LOX enzymes from the prokaryote Myxococcus xanthus in E. coli. d-nb.info By co-expressing an epoxide hydrolase, the system could achieve the biotransformation of various PUFAs into a range of HXs and TrXs with conversion rates exceeding 35% and 10%, respectively. d-nb.info

The fungus Aspergillus nidulans and its relatives are particularly interesting for fatty acid synthesis. A. nidulans possesses two distinct fatty acid synthases (FASs): a primary FAS for normal growth and a secondary FAS (sFAS) dedicated to the production of secondary metabolites. nih.govnih.gov This metabolic specialization suggests that Aspergillus species are a rich source of enzymes for fatty acid modification. Indeed, a diol synthase from the closely related fungus Aspergillus fumigatus has been characterized. sigmaaldrich.com This soluble enzyme transforms (8R)-hydroperoxy-(9Z,12Z)-octadecadienoic acid (8-HPODE) into (8R,11S)-dihydroxy-(9Z,12Z)-octadecadienoic acid (8,11-DiHODE), demonstrating high substrate specificity and a P450-like catalytic mechanism. sigmaaldrich.com The existence of such specialized enzymes, like the diol synthases (also known as Ppo enzymes in Aspergillus), highlights the potential of using fungal systems or their isolated enzymes to produce unique, poly-oxygenated fatty acid derivatives for research. nih.govsigmaaldrich.com

Emerging Research Directions and Future Perspectives on 9e,12e,15z Octadecatrienoic Acid

Elucidating Structure-Activity Relationships of Octadecatrienoic Acid Isomers

The biological function of an octadecatrienoic acid is intricately linked to its three-dimensional structure, which is determined by the position and configuration (cis/trans) of its three double bonds. wikipedia.org Understanding these structure-activity relationships is paramount to deciphering the specific roles of isomers like 9E,12E,15Z-octadecatrienoic acid.

Research has shown that even subtle changes in the geometry and location of double bonds can dramatically alter a fatty acid's biological effects. researchgate.net For instance, different isomers of octadecatrienoic acid have been shown to have varying levels of importance in biological, pharmaceutical, and industrial contexts. wikipedia.org The spatial arrangement of the molecule influences how it interacts with enzymes and receptors, thereby dictating its metabolic fate and signaling functions. researchgate.net

The metabolism of fatty acid isomers can be significantly different, affecting their incorporation into cellular membranes and their subsequent impact on membrane properties such as permeability. researchgate.net For example, studies on the octadecaneuropeptide (B1591338) (ODN) have demonstrated that substitutions of specific amino acid residues, altering the molecule's structure, can significantly reduce or even abolish its biological activity, highlighting the critical nature of molecular conformation. nih.gov This principle extends to fatty acids, where the specific arrangement of double bonds in isomers like this compound will determine its unique biological signature.

Future research will likely focus on systematically comparing the activities of a wide range of octadecatrienoic acid isomers, including this compound, to build predictive models of their biological functions based on their structural features.

Integration of Multi-Omics Data for Systems-Level Understanding (e.g., Transcriptomics)

To gain a comprehensive understanding of the roles of this compound, researchers are increasingly turning to multi-omics approaches, integrating data from transcriptomics, lipidomics, and other "-omics" fields. This systems-level approach allows for the elucidation of complex biological networks influenced by specific fatty acids.

Transcriptomic analyses, which study the complete set of RNA transcripts in a cell, have revealed that fatty acids can significantly modulate gene expression. nih.gov For example, studies in Arabidopsis thaliana have shown that linolenic acid, a precursor to the plant hormone jasmonic acid, can modulate the expression of thousands of genes, many of which are involved in stress responses. frontiersin.org Similarly, research on the effects of dietary fatty acids on the heart has demonstrated that different fatty acids can have distinct and profound impacts on cardiac gene expression, with a significant portion of this regulation being dependent on the peroxisome proliferator-activated receptor α (PPARα). nih.gov

A derivative of α-linolenic acid, 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid (9-oxo-OTA), has been found to activate PPARα in hepatocytes, inducing the expression of genes involved in fatty acid metabolism. nih.gov This highlights how a specific octadecatrienoic acid derivative can directly influence gene expression to regulate metabolic pathways. nih.gov

The integration of lipidomic and transcriptomic data from developing macadamia nuts has successfully identified candidate genes involved in lipid biosynthesis and storage. nih.gov This combined approach provides a powerful tool for understanding the molecular mechanisms underlying the production and function of specific fatty acids. By applying similar multi-omics strategies to study this compound, researchers can map its influence on gene networks and metabolic pathways, providing a holistic view of its biological significance.

Development of Novel Biosensors and Probes for Metabolic Tracking

Real-time tracking of fatty acid metabolism within living cells is a significant challenge in biological research. To address this, there is a growing focus on the development of novel biosensors and fluorescent probes. These tools are essential for visualizing the dynamics of fatty acids like this compound, from their uptake and trafficking to their incorporation into complex lipids and their role in signaling pathways.

Recent advancements have seen the creation of genetically-encoded sensors that can detect fatty acid production and trafficking in real-time. nih.gov These sensors have demonstrated the rapid movement of fatty acids from lipid droplets to the nucleus upon stimulation of lipolysis. nih.gov Furthermore, fluorescent probes are being designed to specifically target and track lipid droplets, which are key organelles in lipid metabolism and storage. bohrium.comnih.govdoaj.org These probes allow for the real-time monitoring of lipid droplet dynamics, including their growth and fusion. bohrium.com

To minimize the disruptive effects of large tags, researchers are developing probes with small ligation handles, such as alkyne moieties, that can be functionalized for downstream analysis using bio-orthogonal chemistry. acs.org This allows for the study of the metabolism of endogenous lipids with minimal perturbation. Other innovative approaches include the use of photocaged and photoswitchable lipid probes, which provide spatial and temporal control over the release and activity of the lipid being studied. acs.org

The development of these sophisticated tools will be instrumental in dissecting the specific metabolic pathways and signaling cascades in which this compound participates. By enabling the direct visualization and quantification of this fatty acid within cells and tissues, researchers can gain unprecedented insights into its dynamic behavior and functional roles.

Q & A

Basic Research Questions

Q. How can 9E,12E,15Z-octadecatrienoic acid be distinguished from its geometric and positional isomers using analytical techniques?

- Methodology : Gas chromatography (GC) coupled with mass spectrometry (MS) is critical. Use non-polar columns (e.g., HP-5MS) with temperature ramps (e.g., 50°C to 250°C at 3°C/min) to separate isomers based on retention indices (RIs) . Compare fragmentation patterns in MS to differentiate stereoisomers like 9E,12E,15Z vs. 9Z,12Z,15Z. Reference databases such as NIST Chemistry WebBook provide standardized RI and mass spectral data for validation .

Q. What experimental protocols ensure accurate quantification of this compound in plant extracts?

- Methodology : Employ UHPLC-Q-TOF-MS in both positive and negative ion modes to detect hydroxylated derivatives (e.g., 9S-hydroxy-10E,12Z,15Z-octadecatrienoic acid), which co-elute with the parent compound. Use internal standards (e.g., deuterated linolenic acid) to correct for matrix effects . Validate methods using SymMap or other bioinformatics databases for metabolite annotation .

Q. What biosynthetic pathways produce this compound in plants, and how are they regulated?

- Methodology : Trace isotopic labeling (e.g., ¹⁴C-labeled precursors) in plant tissues to map desaturation steps. Enzymatic assays for Δ12- and Δ15-desaturases can confirm substrate specificity. Gene knockout studies in model organisms (e.g., Arabidopsis) help identify rate-limiting enzymes .

Advanced Research Questions

Q. How do bacterial lipoxygenases (LOXs) catalyze the oxidation of this compound, and what determines product specificity?

- Methodology : Purify LOXs (e.g., from Chondrus crispus) and perform in vitro assays with synthetic substrates. Monitor regioselectivity (e.g., 9- vs. 13-hydroperoxy products) using LC-MS. Molecular docking simulations can predict binding conformations influencing product formation .

Q. What experimental strategies resolve contradictions in reported bioactivities of hydroxylated derivatives (e.g., 9-HOTrE vs. 13-HOTrE)?

- Methodology : Use cell-based assays (e.g., inflammation models) to compare dose-dependent effects of purified isomers. Pair with lipidomics profiling to identify downstream metabolites (e.g., oxylipins). Meta-analyses of public datasets (e.g., MetaboLights) can contextualize conflicting results .

Q. How can reproducibility be ensured in synthesizing and characterizing hydroperoxy derivatives of this compound?

- Methodology : Standardize reaction conditions (e.g., O₂ tension, pH) for LOX-catalyzed oxidations. Validate product purity via ¹H-NMR (e.g., coupling constants for double-bond geometry) and high-resolution MS. Report detailed protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Key Considerations for Experimental Design

- Stereochemical Validation : Always use chiral columns (e.g., Chiralpak AD) or derivatization (e.g., Mosher esters) to confirm configurations of hydroxylated products .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in repositories like Metabolomics Workbench .

- Contradiction Resolution : Replicate conflicting studies using identical biological models and analytical workflows to isolate variables (e.g., extraction solvents, storage conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.